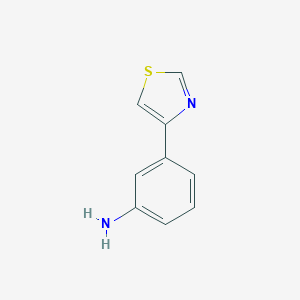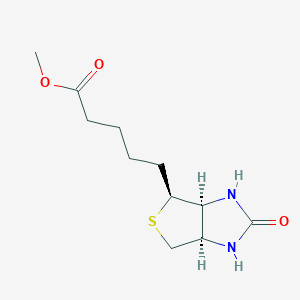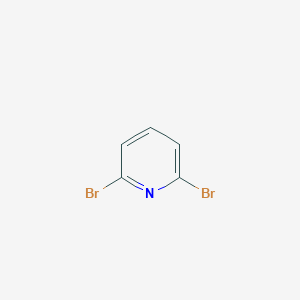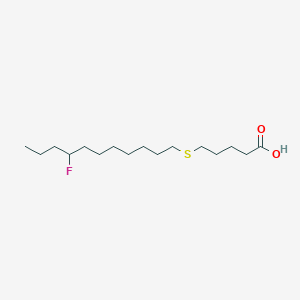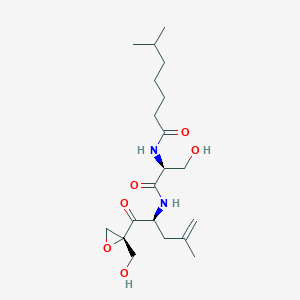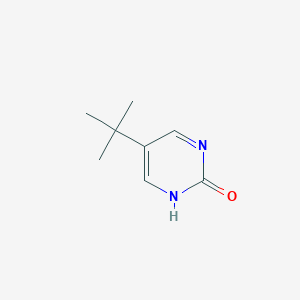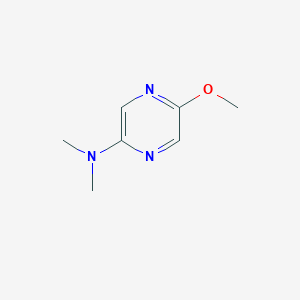
5-methoxy-N,N-dimethylpyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-N,N-dimethylpyrazin-2-amine is a chemical compound that belongs to the class of pyrazines. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-methoxy-N,N-dimethylpyrazin-2-amine is not fully understood. However, it has been suggested that this compound works by inhibiting the production of pro-inflammatory cytokines. It may also work by disrupting the nervous system of insects, leading to their death.
Biochemical and Physiological Effects:
5-methoxy-N,N-dimethylpyrazin-2-amine has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to have insecticidal activity against various pests.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-methoxy-N,N-dimethylpyrazin-2-amine in lab experiments include its ease of synthesis and its potential applications in various fields of research. However, the limitations include the lack of understanding of its mechanism of action and its potential toxicity.
Orientations Futures
There are several future directions for research on 5-methoxy-N,N-dimethylpyrazin-2-amine. One area of research is the development of this compound as a potential anti-inflammatory agent for the treatment of inflammatory diseases. Another area of research is the development of this compound as a potential pesticide for use in agriculture. Further studies are also needed to understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 5-methoxy-N,N-dimethylpyrazin-2-amine involves the reaction of 2,3-dimethylpyrazine with methoxyamine hydrochloride in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol. The yield of the reaction is around 70%, and the compound can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
5-methoxy-N,N-dimethylpyrazin-2-amine has shown potential applications in various fields of research. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases.
In the field of agrochemicals, 5-methoxy-N,N-dimethylpyrazin-2-amine has been studied for its potential as a pesticide. It has been found to have insecticidal activity against various pests, including aphids and spider mites.
Propriétés
Numéro CAS |
136309-14-3 |
|---|---|
Nom du produit |
5-methoxy-N,N-dimethylpyrazin-2-amine |
Formule moléculaire |
C7H11N3O |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
5-methoxy-N,N-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-10(2)6-4-9-7(11-3)5-8-6/h4-5H,1-3H3 |
Clé InChI |
LNKPVHCHJHAYEV-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CN=C(C=N1)OC |
SMILES canonique |
CN(C)C1=CN=C(C=N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone](/img/structure/B144704.png)
![benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B144713.png)

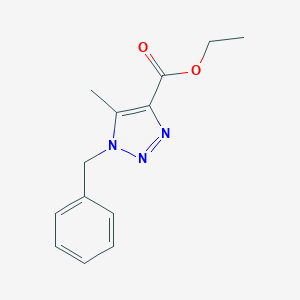
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)
